molecular formula C12H14O4 B8615813 3-(1-Hydroxy-4-methylpent-2-en-1-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 5169-81-3

3-(1-Hydroxy-4-methylpent-2-en-1-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B8615813
CAS No.: 5169-81-3
M. Wt: 222.24 g/mol
InChI Key: RJJHLSTYKMSPHP-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-4-methylpent-2-en-1-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

5169-81-3

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-(4-methylpent-2-enoyl)pyran-2-one

InChI

InChI=1S/C12H14O4/c1-7(2)4-5-9(13)11-10(14)6-8(3)16-12(11)15/h4-7,14H,1-3H3

InChI Key

RJJHLSTYKMSPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cc1cc2c(c(=O)o1)C(=O)CC(C(C)C)O2
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Synthesis routes and methods II

Procedure details

To a mixture of 450 mg of 2, 3-dihydro-7-methyl-2-(1-methylethyl)-4H,5H-pyrano[4,3-b]pyran-4,5-dione and 40 ml of 2-propanol, 400 mg of potassium carbonate were added and stirred at room temperature for 12 hours. The reaction mixture was then concentrated, and methyl t-butyl ether and 3% hydrochloric acid were added thereto. The separated organic layer was washed with saturated brine once, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 340 mg of 4-hydroxy-6-methyl- 3-(4-methyl-2-pentenoyl)-2-pyrone.
Name
2, 3-dihydro-7-methyl-2-(1-methylethyl)-4H,5H-pyrano[4,3-b]pyran-4,5-dione
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 189 mg of 2,3-dihydro-7-methyl-2-(1-methylethyl)- 4H, 5H-pyrano[4,3-b]pyran-4,5-dione, 4mloftoluene and 4 ml of water, 0.20 g of sodium hydroxide was added and stirred. After 4 hours, methyl t-butyl ether and 3% hydrochloric acid were added to the reaction mixture. The separated organic layer was washed with saturated brine once, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 82 mg of 4-hydroxy-6-methyl-3-(4-methyl-2-pentenoyl)-2-pyrone.
Name
2,3-dihydro-7-methyl-2-(1-methylethyl)- 4H, 5H-pyrano[4,3-b]pyran-4,5-dione
Quantity
189 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
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reactant
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0.2 g
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Synthesis routes and methods IV

Procedure details

A mixture of 108 mg of 2,3-dihydro-7-methyl-2-(1-methylethyl)-4H, 5H-pyrano[4,3-b]pyran-4,5-dione, 200 mg of cesium fluoride and 5m1 of 2-methyl-2-propanol was stirred for 2 hours under reflux-heating. After that, methyl t-butyl ether and 3% hydrochloric acid were added to the reaction mixture. The separated organic layer was washed with saturated brine once, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 86 mg of 4-hydroxy-6-methyl-3-(4-methyl-2-pentenoyl)-2-pyrone.
Name
2,3-dihydro-7-methyl-2-(1-methylethyl)-4H, 5H-pyrano[4,3-b]pyran-4,5-dione
Quantity
108 mg
Type
reactant
Reaction Step One
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200 mg
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reactant
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Synthesis routes and methods V

Procedure details

To a mixture of 200 mg of 2, 3-dihydro-7-methyl-2-(1-methylethyl)-4H,5H-pyrano[4,3-b]pyran-4,5-dione and 10 ml of water, 200 mg of lithium hydroxide monohydrate were added and stirred at room temperature for 1 hour. After that, methylt-butyl ether and 3% hydrochloric acid were added to the reaction mixture. The separated organic layer was washed with saturated brine once, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 178 mg of 4-hydroxy-6-methyl-3-(4-methyl-2-pentenoyl)-2-pyrone.
Name
2, 3-dihydro-7-methyl-2-(1-methylethyl)-4H,5H-pyrano[4,3-b]pyran-4,5-dione
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
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200 mg
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